Methyl 5-bromo-2,4-dihydroxybenzoate
Overview
Description
Methyl 5-bromo-2,4-dihydroxybenzoate is an organic compound with the molecular formula C8H7BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a bromine atom and hydroxyl groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Methyl 5-bromo-2,4-dihydroxybenzoate, like other benzoic acid derivatives, may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.24 , suggests that it may readily cross cell membranes, potentially affecting its bioavailability.
Result of Action
Similar compounds have been known to exert various biological effects, such as inhibiting melanogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2,4-dihydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2,4-dihydroxybenzoate. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,4-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl groups to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
Methyl 5-bromo-2,4-dihydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of fine chemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2,3-dihydroxybenzoate: Similar structure but with hydroxyl groups at different positions.
Methyl 2,4-dihydroxybenzoate: Lacks the bromine atom, affecting its reactivity and applications.
Methyl 5-bromo-2-hydroxybenzoate: Contains only one hydroxyl group, leading to different chemical properties.
Uniqueness
Methyl 5-bromo-2,4-dihydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-bromo-2,4-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVFWDFRPKIOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661005 | |
Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98437-43-5 | |
Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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